molecular formula C18H18N2O2 B2432333 N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-13-6

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2432333
CAS No.: 852155-13-6
M. Wt: 294.354
InChI Key: QWNCJNYRSOCBNY-UHFFFAOYSA-N
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Description

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a high-purity chemical compound intended for research use only, with potential applications in medicinal chemistry and drug discovery. This benzamide derivative features a molecular scaffold common to several biologically active compounds investigated for their kinase inhibition and protein-targeting properties . The structural motif of an N-phenylbenzamide core, similar to that found in known research compounds, may offer value in designing novel therapeutic agents . Its molecular architecture, incorporating a 2-oxopyrrolidine (lactam) ring, is a feature present in various compounds studied for their interaction with biological targets, potentially mimicking natural protein degradation signals and enabling the design of targeted protein degradation platforms such as PROTACs (Proteolysis-Targeting Chimeras) . Researchers can utilize this compound as a building block or intermediate in developing potential enzyme inhibitors, exploring structure-activity relationships, or studying biochemical pathways. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Proper safety procedures and handling protocols for chemicals must be followed.

Properties

IUPAC Name

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCJNYRSOCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide features a pyrrolidinone ring , a phenyl group , and a benzamide moiety . This specific arrangement contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structure allows it to interact with various enzymes and receptors, making it a candidate for drug development targeting diseases such as cancer and inflammation.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, potentially reducing tumor proliferation.
  • Receptor Modulation: It can bind to receptors that influence cell survival and migration, affecting processes related to cancer metastasis.

Biological Studies

Research has focused on the biological activity of this compound, particularly its effects on cellular functions.

Case Studies:

  • Anticancer Activity: In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
    Cell LineIC50 (µM)Reference
    MCF7 (Breast)12.5
    A549 (Lung)15.0

These findings suggest that the compound may serve as a lead for developing new anticancer drugs.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of a pyrrolidinone ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone ring attached to a benzamide structure. The molecular formula is C16H18N2OC_{16}H_{18}N_2O with a molecular weight of approximately 270.33 g/mol. The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a subject of various pharmacological studies.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways within cells. Its structural characteristics suggest potential interactions with specific enzymes and receptors, which could lead to modulation of cellular processes.

Biological Activity

Research indicates that compounds within the benzamide class, including this compound, exhibit diverse biological activities:

  • Enzyme Inhibition : The compound may exert inhibitory effects on specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways involved in disease processes.
  • Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions such as neurodegenerative diseases and metabolic disorders due to its ability to modulate enzyme activity.

In Vitro Studies

In vitro studies have demonstrated that this compound can interact with biological macromolecules, influencing their activity. For instance, studies have shown that the compound can bind to certain enzymes, altering their function and affecting downstream signaling pathways.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of similar benzamide derivatives, revealing that they could reduce oxidative stress in neuronal cells. While specific data on this compound is limited, these findings suggest a potential for neuroprotective applications .
  • Cancer Research : Another case study focused on benzamide derivatives as potential cancer therapeutics. The findings indicated that these compounds could inhibit tumor growth by targeting specific kinases involved in cell proliferation. This compound's structural similarities may position it as a candidate for further investigation in oncology .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionPotential to inhibit specific metabolic enzymes
Receptor ModulationPossible interaction with various cellular receptors
Neuroprotective EffectsMay reduce oxidative stress in neuronal cells
Cancer TherapeuticsCould inhibit tumor growth via kinase targeting

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide?

  • The synthesis typically involves a multi-step process:

Formation of the benzamide core : Reacting substituted benzoic acids (e.g., 3-methoxybenzoic acid) with amines (e.g., N-phenylamine) under dehydrating conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .

Introduction of the pyrrolidinone moiety : A nucleophilic substitution or reductive amination step attaches the 2-oxopyrrolidin-1-ylmethyl group to the benzamide core. Optimized reaction conditions (e.g., THF as solvent, room temperature) improve yield .

  • Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms regioselectivity, while X-ray crystallography (using SHELX or WinGX) verifies stereochemistry .

Q. Which characterization techniques are critical for structural validation?

  • Spectroscopic methods :

  • 1H^1H-NMR (400 MHz, CDCl3_3) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm) .
  • IR spectroscopy detects carbonyl stretches (C=O at ~1680 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .
    • Crystallographic analysis : SHELXL refines single-crystal X-ray data to resolve bond angles and torsional strain in the pyrrolidinone ring .

Q. What biological activities are reported for this compound?

  • Anticancer potential : Similar benzamide derivatives induce apoptosis in HeLa and MCF-7 cell lines via caspase-3 activation. IC50_{50} values are compared using MTT assays .
  • Enzyme modulation : The pyrrolidinone group may interact with Bcl-2 family proteins or kinases, as shown in molecular docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while THF minimizes side reactions .
  • Catalyst screening : Pd/C or Ni catalysts improve reductive amination efficiency. Kinetic studies (e.g., monitoring via TLC) identify optimal reaction times .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the pyrrolidinone moiety influence bioactivity compared to analogs?

  • Structural comparisons :

  • Analogs lacking the pyrrolidinone group (e.g., 3-methoxy-N-(2-methoxyphenyl)benzamide) show reduced binding affinity to Bcl-2 proteins, as determined by surface plasmon resonance (SPR) .
  • The pyrrolidinone’s lactam ring enhances solubility (logP ~2.1 vs. ~3.5 for non-pyrrolidinone analogs) and metabolic stability in microsomal assays .

Q. How can contradictions in reported biological data be resolved?

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed cell lines, identical assay durations) to minimize variability .
  • Structural analysis : X-ray crystallography or DFT calculations (Gaussian 09, B3LYP/6-31G*) identify conformational differences in active vs. inactive analogs .

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., Bcl-2, PDB ID: 4AQ3). Scoring functions (e.g., MM-GBSA) rank affinity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

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